molecular formula C20H21F3N8O B12369673 N-[(1S,2S)-2-{[3-Ethyl-5-(trifluoromethyl)pyrazin-2-yl]amino}cyclopentyl]-3-(2H-1,2,3-triazol-2-yl)pyridine-2-carboxamide

N-[(1S,2S)-2-{[3-Ethyl-5-(trifluoromethyl)pyrazin-2-yl]amino}cyclopentyl]-3-(2H-1,2,3-triazol-2-yl)pyridine-2-carboxamide

Cat. No.: B12369673
M. Wt: 446.4 g/mol
InChI Key: UFGCLPDMIZHEED-KBPBESRZSA-N
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Chemical Reactions Analysis

CVN766 undergoes various chemical reactions, primarily involving its interaction with the orexin 1 receptor. The compound’s structure allows it to act as an antagonist, blocking the receptor’s activity. Common reagents and conditions used in these reactions include organic solvents and catalysts that facilitate the binding of CVN766 to the orexin 1 receptor. The major product formed from these reactions is the inhibited orexin 1 receptor, which leads to the therapeutic effects observed in clinical studies .

Scientific Research Applications

CVN766 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying selective receptor antagonism. In biology, it is used to investigate the role of orexin receptors in various physiological processes. In medicine, CVN766 is being developed as a potential treatment for psychiatric disorders, including schizophrenia and anxiety . The compound has shown efficacy in multiple preclinical models of cognition, negative symptoms of schizophrenia, dependency-type behaviors, and anxiety . Additionally, CVN766 has demonstrated good brain permeability and target occupancy, making it a promising candidate for further clinical development .

Properties

Molecular Formula

C20H21F3N8O

Molecular Weight

446.4 g/mol

IUPAC Name

N-[(1S,2S)-2-[[3-ethyl-5-(trifluoromethyl)pyrazin-2-yl]amino]cyclopentyl]-3-(triazol-2-yl)pyridine-2-carboxamide

InChI

InChI=1S/C20H21F3N8O/c1-2-12-18(25-11-16(28-12)20(21,22)23)29-13-5-3-6-14(13)30-19(32)17-15(7-4-8-24-17)31-26-9-10-27-31/h4,7-11,13-14H,2-3,5-6H2,1H3,(H,25,29)(H,30,32)/t13-,14-/m0/s1

InChI Key

UFGCLPDMIZHEED-KBPBESRZSA-N

Isomeric SMILES

CCC1=NC(=CN=C1N[C@H]2CCC[C@@H]2NC(=O)C3=C(C=CC=N3)N4N=CC=N4)C(F)(F)F

Canonical SMILES

CCC1=NC(=CN=C1NC2CCCC2NC(=O)C3=C(C=CC=N3)N4N=CC=N4)C(F)(F)F

Origin of Product

United States

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